REACTION_SMILES
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[Br:9][c:10]1[c:11]([CH3:18])[cH:12][c:13]([OH:17])[cH:14][c:15]1[CH3:16].[C:1]([O-:2])([O-:3])=[O:4].[CH3:19][C:20](=[O:21])[CH3:22].[CH3:7][I:8].[K+:5].[K+:6]>>[CH3:1][O:4][c:13]1[cH:12][c:11]([CH3:18])[c:10]([Br:9])[c:15]([CH3:16])[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(O)cc(C)c1Br
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Type
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product
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Smiles
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COc1cc(C)c(Br)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |